![molecular formula C10H7FN2O2S B13497999 2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13497999.png)
2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the fluorophenyl group enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of 3-fluoroaniline with a thiazole derivative. One common method includes the condensation of 3-fluoroaniline with thiourea and α-haloketones under acidic conditions to form the thiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes or proteins that are crucial for the survival and proliferation of cancer cells . It may also interfere with the synthesis of bacterial cell walls, leading to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
3-Fluorophenylacetic acid: Used as a building block in organic synthesis.
Thiazole derivatives: Exhibit a wide range of biological activities, including anti-inflammatory and antiviral effects.
Uniqueness
2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid stands out due to the presence of both the fluorophenyl and thiazole moieties, which contribute to its enhanced stability and biological activity. The combination of these functional groups makes it a versatile compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C10H7FN2O2S |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-(3-fluoroanilino)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O2S/c11-6-2-1-3-7(4-6)13-10-12-5-8(16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) |
Clé InChI |
MLBCNAGVAQRPTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)NC2=NC=C(S2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13497916.png)

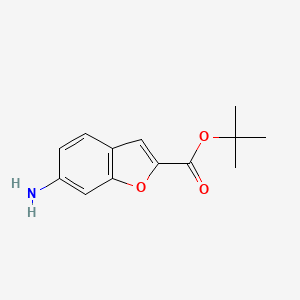

amine](/img/structure/B13497924.png)

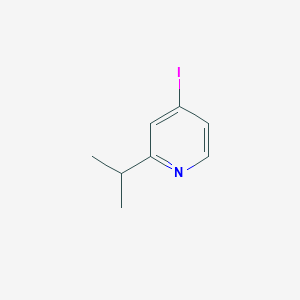


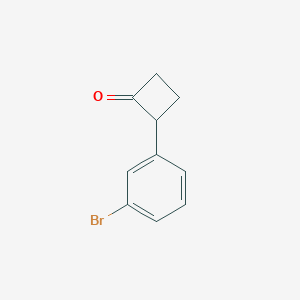
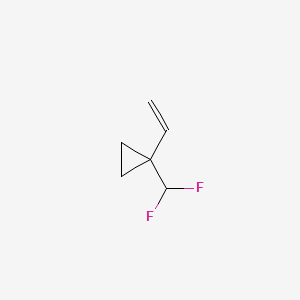
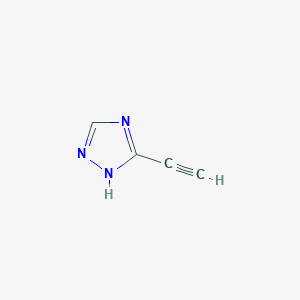
![3-Oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B13497986.png)

